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Compound of Interest

Compound Name: BMS-538305 HCl

CAS No.: 841302-51-0

Cat. No.: B606237 Get Quote

A Mechanistic Probe for DPP-IV Inhibition[1]
Executive Summary
BMS-538305 hydrochloride is a synthetic small-molecule inhibitor of the enzyme Dipeptidyl

Peptidase IV (DPP-IV/CD26). It belongs to the class of adamantyl-based methanopyrrolidines.

Unlike its famous analog Saxagliptin, which utilizes a nitrile "warhead" to form a covalent bond

with the enzyme's active site, BMS-538305 contains a carboxamide (or lacks the specific nitrile

geometry) at the P1 position. This structural difference renders BMS-538305 a reversible,

competitive inhibitor that does not form a covalent imidate adduct with the catalytic Serine-630

residue.

Primary Research Application: BMS-538305 is extensively used in Structure-Activity

Relationship (SAR) studies to quantify the thermodynamic contribution of covalent bond

formation in DPP-IV inhibition. It serves as the critical "non-covalent control" to validate the

efficacy of covalent inhibitors.

Mechanistic Profile & Target Specificity
Mechanism of Action (MOA)
BMS-538305 binds to the catalytic active site of DPP-IV, preventing the degradation of incretin

hormones such as Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic
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Polypeptide (GIP).

Binding Mode: Reversible, competitive inhibition.

Key Interaction: Hydrogen bonding and hydrophobic interactions within the S1 and S2

pockets.

Catalytic Residue Interaction: Unlike Saxagliptin, BMS-538305 does not covalently modify

Ser630. It occupies the active site, sterically hindering substrate access.

Comparative Mechanistic Logic (The "Warhead" Effect)
The scientific value of BMS-538305 lies in its comparison to Saxagliptin.

Feature Saxagliptin (BMS-477118) BMS-538305

P1 Substituent Nitrile (Cyano group) Carboxamide (Amide)

Binding Type Covalent (Reversible Imidate)
Non-Covalent (Reversible

Competitive)

Target Residue Covalent bond to Ser630
H-bond/Steric interaction near

Ser630

Binding Affinity (

)
0.6 – 1.3 nM (High Potency)

10 – 14 nM (Moderate

Potency)

Dissociation Rate Slow (Tight binding) Fast (Rapid equilibrium)

Technical Note: The ~10-fold difference in potency (

) between Saxagliptin and BMS-538305 represents the free energy gain (

) provided by the formation of the covalent bond between the nitrile and Ser630.
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Signaling Pathway Visualization
The following diagram illustrates the physiological impact of BMS-538305 inhibition on glucose

homeostasis.
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Caption: BMS-538305 competitively occupies the DPP-IV active site, preventing GLP-1

degradation without covalent modification.

Physicochemical Properties & Handling
For reproducible in vitro and in vivo data, strict adherence to formulation standards is required.

Chemical Name: (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-

azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride.

Molecular Weight: ~365.89 g/mol (HCl salt).

Appearance: White to off-white solid.

Solubility:

DMSO: Soluble (>50 mg/mL).

Water: Soluble (due to HCl salt form).

Ethanol: Sparingly soluble.

Storage & Stability Protocol
Powder: Store at -20°C. Desiccate to prevent hydrolysis.
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Stock Solution (DMSO): Stable at -80°C for 6 months. Avoid repeated freeze-thaw cycles.

Aqueous Solution: Prepare fresh. The amide bond is stable, but the free amine can be

sensitive to oxidation over time.

Experimental Applications (In Vitro)
Protocol: Spectrophotometric DPP-IV Kinetic Assay
This protocol determines the

and

of BMS-538305 using the chromogenic substrate Gly-Pro-pNA.

Materials:

Buffer: 25 mM Tris-HCl, pH 7.5, 0.15 M NaCl, 0.1% Triton X-100.

Enzyme: Recombinant human DPP-IV (0.5 nM final concentration).

Substrate: Gly-Pro-pNA (Glycyl-Prolyl-p-nitroanilide).

.

Inhibitor: BMS-538305 HCl (Serial dilutions: 0.1 nM to 1000 nM).

Workflow:

Preparation: Dilute BMS-538305 in assay buffer (keep DMSO < 1% final).

Pre-Incubation: Mix Enzyme + Inhibitor in a 96-well plate. Incubate for 15 minutes at 37°C.

Note: Unlike Saxagliptin, BMS-538305 equilibrates rapidly; extended pre-incubation (e.g.,

1 hour) is not strictly necessary but ensures thermal equilibrium.

Reaction Start: Add Gly-Pro-pNA substrate (Final conc:

).
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Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20

minutes.

Analysis:

Calculate initial velocity (

) for each concentration.

Fit data to the Morrison Equation (for tight-binding inhibitors) or standard Sigmoidal Dose-

Response curve.

Expected

: 10 – 20 nM.

Data Visualization: Assay Workflow
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Caption: Step-by-step workflow for determining the inhibitory constant of BMS-538305.

In Vivo Pharmacology
While primarily a tool compound, BMS-538305 has been characterized in vivo to assess

pharmacokinetics (PK) and pharmacodynamics (PD).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b606237?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic Profile (Rat Model)
Dose: 4 mg/kg (Oral/PO).[1]

Bioavailability (F): ~33% (Lower than Saxagliptin's ~75%).

Half-life (

): ~5.1 hours.[1]

Clearance: Moderate to High.

Efficacy Interpretation
In oral glucose tolerance tests (OGTT) using Zucker fatty rats or ob/ob mice:

Observation: BMS-538305 reduces glucose excursions but requires higher doses compared

to Saxagliptin to achieve equivalent plasma DPP-IV inhibition.

Causality: The lack of the covalent "anchor" results in a faster off-rate (

), meaning the drug dissociates from the enzyme faster as plasma concentrations drop,
leading to a shorter duration of effective target coverage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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